molecular formula C27H26FN3O3 B2772149 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-17-2

1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2772149
CAS No.: 847396-17-2
M. Wt: 459.521
InChI Key: OBMHPJRPNMUXLX-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26FN3O3 and its molecular weight is 459.521. The purity is usually 95%.
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Biological Activity

The compound 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (hereafter referred to as Compound A ) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

Compound A has the following molecular formula:

  • Molecular Formula : C27H26FN3O3
  • Molecular Weight : 459.51 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
Molecular Formula C27H26FN3O3
Molecular Weight 459.51 g/mol
IUPAC Name 1-(2-fluorophenyl)-4-{...}

Compound A exhibits its biological effects through multiple mechanisms, primarily by interacting with specific molecular targets in cells. It has been shown to:

  • Inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
  • Modulate receptor activity, which may influence various signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that Compound A has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:

  • Breast Cancer Cells : Compound A showed a reduction in cell viability and increased apoptosis markers.
  • Lung Cancer Cells : Similar effects were observed with enhanced cell cycle arrest at the G0/G1 phase.

Antimicrobial and Antifungal Properties

In addition to its anticancer activity, Compound A has been evaluated for antimicrobial and antifungal properties. Studies revealed:

  • Antimicrobial Activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Demonstrated efficacy against common fungal pathogens such as Candida albicans.

Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of Compound A. The findings included:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : IC50 values were determined at 15 µM for MCF-7 and 10 µM for A549, indicating potent activity.

Study 2: Antimicrobial Activity Evaluation

Another study focused on the antimicrobial properties of Compound A. Key highlights include:

  • Methodology : Disc diffusion method was employed to evaluate antibacterial activity.
  • Results : Zone of inhibition measured at 20 mm against S. aureus.

Study 3: Mechanistic Insights

A mechanistic study investigated how Compound A induces apoptosis in cancer cells. The results suggested that:

  • Compound A activates caspase pathways leading to programmed cell death.
  • It also upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-33-24-13-6-7-14-25(24)34-16-8-15-30-23-12-5-3-10-21(23)29-27(30)19-17-26(32)31(18-19)22-11-4-2-9-20(22)28/h2-7,9-14,19H,8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMHPJRPNMUXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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